

# Why Fevipiprant failed to improve lung function (FEV1) consistently

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fevipiprant |           |
| Cat. No.:            | B1672611    | Get Quote |

# Fevipiprant Technical Support Center: Troubleshooting and FAQs

Welcome to the **Fevipiprant** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the CRTh2 antagonist **fevipiprant** and its effects on lung function. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments, based on the findings from the pivotal clinical trial program.

## **Frequently Asked Questions (FAQs)**

Q1: We are not observing a consistent or significant improvement in Forced Expiratory Volume in 1 second (FEV1) with **fevipiprant** in our pre-clinical or clinical models. Is this an expected outcome?

A1: Yes, this is consistent with the findings from the large-scale Phase 3 clinical trial program for **fevipiprant**. While some earlier Phase 2 studies showed promise, the replicate Phase 3 trials (ZEAL-1, ZEAL-2, LUSTER-1, and LUSTER-2) ultimately did not demonstrate a statistically significant improvement in FEV1 or other clinical outcomes in patients with uncontrolled asthma.[1][2][3][4][5] For instance, in the ZEAL-1 study, the difference in the least squares (LS) mean change from baseline in pre-dose FEV1 between **fevipiprant** and placebo was a mere 41 mL, which was not statistically significant. Similarly, the ZEAL-2 study showed a -31 mL difference, also not statistically significant. The LUSTER trials, which focused on







exacerbation rates, also reported only modest, non-statistically significant improvements in FEV1. Therefore, a lack of a robust FEV1 response is an expected finding based on the available clinical data.

Q2: Our experiments show a reduction in eosinophilic inflammation markers with **fevipiprant** treatment, but this doesn't correlate with an improvement in FEV1. Why might this be the case?

A2: This is a key observation from the **fevipiprant** clinical development program. **Fevipiprant**, as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2 or CRTh2), has been shown to reduce eosinophilic airway inflammation. For example, a Phase 2 study demonstrated a significant 3.5-fold greater decrease in sputum eosinophilia with **fevipiprant** compared to placebo. However, the disconnect between the reduction in eosinophils and the lack of significant improvement in lung function suggests that the DP2 pathway, while involved in eosinophil trafficking, may not be a primary driver of bronchoconstriction and airflow limitation in the broad population of patients with moderate-to-severe asthma. It is possible that other inflammatory pathways and structural changes in the airways play a more dominant role in determining FEV1.

Q3: We are designing a study to investigate CRTh2 antagonists. What patient population should we focus on to potentially see a lung function benefit, based on the **fevipiprant** data?

A3: While the overall results were negative, some subgroup analyses from earlier **fevipiprant** studies suggested a potential for a more favorable response in specific patient populations. For instance, a post-hoc analysis of a Phase 2 trial indicated that patients with a baseline FEV1 of less than 70% of the predicted value showed a significant improvement in trough FEV1 with **fevipiprant** treatment. Another Phase 2 study showed a significant improvement in FEV1 in patients with high serum IgE and blood eosinophils >300/μL. However, it is crucial to note that these subgroup findings were not consistently replicated in the larger Phase 3 trials. The LUSTER trials specifically enrolled patients with high blood eosinophils (≥250 cells/μl) and still failed to show a significant effect on the primary endpoint of exacerbation rates, with only modest improvements in FEV1. Therefore, while focusing on patients with evidence of T2-high inflammation and more severe airflow limitation might be a rational starting point, the **fevipiprant** program's outcome warrants caution regarding the expected effect size on FEV1 even in these selected populations.



Q4: What were the dosing regimens for **fevipiprant** in the major clinical trials that failed to show a consistent FEV1 improvement?

A4: The Phase 3 VIBRANT program utilized once-daily oral dosing of **fevipiprant**. The ZEAL-1 and ZEAL-2 studies, which primarily assessed lung function in moderate asthma, used a dose of 150 mg once daily. The LUSTER-1 and LUSTER-2 trials, which focused on exacerbations in severe asthma, evaluated two doses: 150 mg and 450 mg once daily. The SPIRIT long-term safety study also used 150 mg and 450 mg once-daily doses. Despite these different dosages, none of the Phase 3 trials met their primary endpoints for FEV1 improvement or exacerbation reduction.

## **Troubleshooting Guides**

Issue: Inconsistent FEV1 measurements in an ongoing study.

- Possible Cause: Variability in spirometry technique.
- Troubleshooting Steps:
  - Ensure all technicians are certified and follow standardized American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines for spirometry.
  - Perform regular calibration checks on all spirometry equipment.
  - Implement a centralized quality control process to review all spirometry curves for acceptability and repeatability.

Issue: High placebo response in FEV1, masking a potential treatment effect.

- Possible Cause: The "Hawthorne effect," where participants' awareness of being in a study leads to better adherence to background therapy and improved outcomes. This was a noted challenge in the ZEAL-2 trial.
- Troubleshooting Steps:
  - Incorporate a sufficiently long run-in period to stabilize background medication use and establish a reliable baseline FEV1.



- Utilize electronic monitoring devices for medication adherence to ensure consistency between treatment arms.
- Provide standardized instructions and communication to all participants to minimize variability in patient behavior.

### **Data Presentation**

Table 1: Summary of FEV1 Change from Baseline in ZEAL-1 and ZEAL-2 Trials

| Trial   | Treatment<br>Group         | N   | LS Mean<br>Change<br>from<br>Baseline in<br>Pre-dose<br>FEV1 (mL) | Difference<br>vs. Placebo<br>(mL) [95%<br>CI] | Adjusted p-<br>value |
|---------|----------------------------|-----|-------------------------------------------------------------------|-----------------------------------------------|----------------------|
| ZEAL-1  | Fevipiprant<br>150 mg o.d. | 338 | 112                                                               | 41 [-6, 88]                                   | 0.088                |
| Placebo | 337                        | 71  | -                                                                 | -                                             |                      |
| ZEAL-2  | Fevipiprant<br>150 mg o.d. | 345 | 126                                                               | -31 [-80, 18]                                 | 0.214                |
| Placebo | 340                        | 157 | -                                                                 | -                                             |                      |

#### Source:

Table 2: Overview of FEV1 Outcomes in LUSTER-1 and LUSTER-2 Trials (Exploratory Endpoint)

| Trial                  | Treatment Group                  | Outcome                                   | Result                                                                 |
|------------------------|----------------------------------|-------------------------------------------|------------------------------------------------------------------------|
| LUSTER-1 &<br>LUSTER-2 | Fevipiprant 150 mg & 450 mg o.d. | Pre-dose and post-<br>bronchodilator FEV1 | Modest, non-<br>statistically significant<br>improvements<br>observed. |



Source:

## **Experimental Protocols**

Protocol 1: Assessment of Lung Function (FEV1)

- Patient Preparation: Patients should withhold short-acting β2-agonists (SABAs) for at least 6 hours, long-acting β2-agonists (LABAs) for at least 12 hours, and once-daily LABAs for at least 24 hours before spirometry measurements.
- Equipment: Use a spirometer that meets ATS/ERS performance standards. Calibrate the equipment daily.
- Procedure:
  - Perform spirometry in a seated position with an upright posture.
  - Use a nose clip.
  - Instruct the patient to take a deep, maximal inspiration followed by a forceful, maximal, and prolonged exhalation.
  - Obtain at least three acceptable maneuvers, with the two largest FEV1 values within 150 mL of each other.
- Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. The change from baseline is calculated at specified time points (e.g., 12 weeks).

Protocol 2: Sputum Induction and Eosinophil Count

- Patient Preparation: Pre-treat with a SABA (e.g., albuterol) to minimize bronchoconstriction.
- Induction: Inhale nebulized hypertonic saline (e.g., 3%, 4%, or 5%) for increasing durations (e.g., 5-10 minutes per concentration).
- Sputum Collection: After each inhalation period, instruct the patient to cough deeply and expectorate sputum into a sterile container.



- Sputum Processing:
  - Select sputum plugs and treat with a mucolytic agent (e.g., dithiothreitol).
  - Perform a total cell count using a hemocytometer.
  - Prepare cytospins and stain with a Romanowsky-type stain (e.g., Wright-Giemsa).
- Data Analysis: Perform a differential cell count on at least 400 non-squamous cells. Express
  eosinophil counts as a percentage of the total non-squamous cells.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Fevipiprant's mechanism of action as a CRTh2 antagonist.





Click to download full resolution via product page

Caption: Simplified workflow of the **Fevipiprant** Phase 3 clinical trials.





Click to download full resolution via product page

Caption: Logical relationship of **fevipiprant**'s clinical trial findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) - PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Why Fevipiprant failed to improve lung function (FEV1) consistently]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#why-fevipiprant-failed-to-improve-lung-function-fev1-consistently]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com